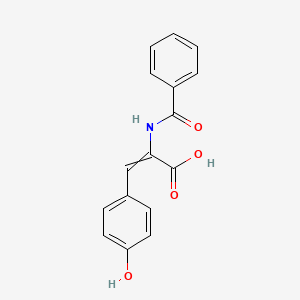
2-Propenoic acid, 2-(benzoylamino)-3-(4-hydroxyphenyl)-, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 2-(benzoylamino)-3-(4-hydroxyphenyl)-, (Z)- is a compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a benzoylamino group and a hydroxyphenyl group attached to a propenoic acid backbone. The (Z)-configuration indicates the specific geometric arrangement of the substituents around the double bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-(benzoylamino)-3-(4-hydroxyphenyl)-, (Z)- typically involves the reaction of benzoyl chloride with 4-hydroxyaniline to form the benzoylamino intermediate. This intermediate is then reacted with acrylic acid under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, 2-(benzoylamino)-3-(4-hydroxyphenyl)-, (Z)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The double bond in the propenoic acid can be reduced to form a saturated derivative.
Substitution: The benzoylamino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted benzoylamino derivatives.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 2-(benzoylamino)-3-(4-hydroxyphenyl)-, (Z)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 2-(benzoylamino)-3-(4-hydroxyphenyl)-, (Z)- involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxyphenyl group can participate in redox reactions, influencing cellular pathways and signaling mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
2-Propenoic acid, 3-(4-hydroxyphenyl)-: Lacks the benzoylamino group, resulting in different chemical properties and reactivity.
2-Propenoic acid, 2-(benzoylamino)-3-phenyl-: Lacks the hydroxy group, affecting its biological activity and applications.
Uniqueness
2-Propenoic acid, 2-(benzoylamino)-3-(4-hydroxyphenyl)-, (Z)- is unique due to the presence of both the benzoylamino and hydroxyphenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
64896-32-8 |
|---|---|
Fórmula molecular |
C16H13NO4 |
Peso molecular |
283.28 g/mol |
Nombre IUPAC |
2-benzamido-3-(4-hydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C16H13NO4/c18-13-8-6-11(7-9-13)10-14(16(20)21)17-15(19)12-4-2-1-3-5-12/h1-10,18H,(H,17,19)(H,20,21) |
Clave InChI |
IPDDFWVUGXISJN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2,2-Dichloro-1-[(diisocyanatophosphoryl)oxy]ethenyl}phosphonic acid](/img/structure/B14481257.png)
![Piperidine, 1-[(2-nitrophenyl)thio]-](/img/structure/B14481260.png)


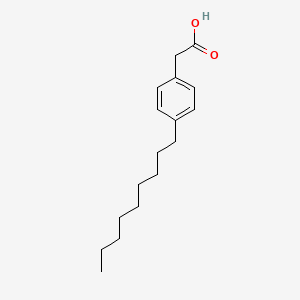
![Bicyclo[2.2.1]hept-2-ene, 6-ethenyl-2-methyl-](/img/structure/B14481288.png)
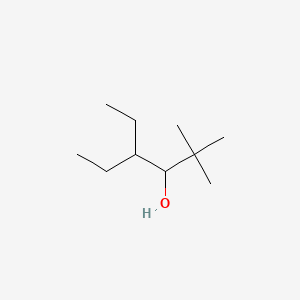
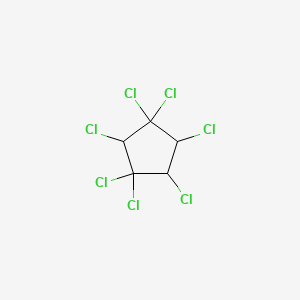
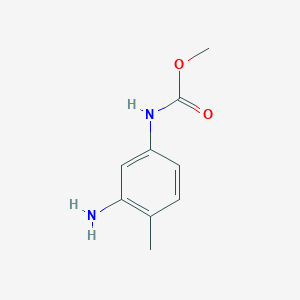
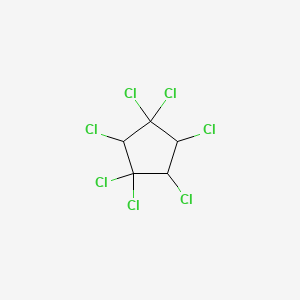


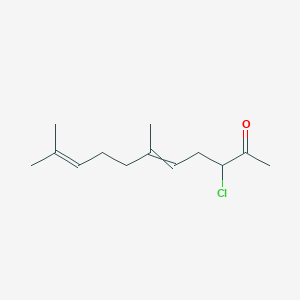
![1-Methyl-2-[(trimethylsilyl)methylidene]aziridine](/img/structure/B14481337.png)
